4-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide
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Overview
Description
4-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is an organic compound that features a tetrazole ring, a fluorine atom, and a benzenesulfonamide group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry. The presence of the tetrazole ring imparts unique chemical properties, making it a valuable compound for research and development.
Mechanism of Action
Target of Action
The primary target of EiM08-17222 is the DNA Gyrase enzyme . This enzyme is crucial for bacterial DNA replication, as it introduces negative supercoils (or relaxes positive supercoils) into the DNA molecule, which is necessary for the replication process .
Mode of Action
EiM08-17222 interacts with the DNA Gyrase enzyme, inhibiting its activity .
Biochemical Pathways
By inhibiting the DNA Gyrase enzyme, EiM08-17222 disrupts the DNA replication process in bacteria . This leads to the cessation of bacterial growth and eventually results in bacterial cell death
Pharmacokinetics
The compound is believed to be readily soluble in polar solvents , which could potentially enhance its bioavailability
Result of Action
EiM08-17222 has been shown to exhibit significant antibacterial activity against various gram-negative and gram-positive bacterial strains . For example, it has been found to be particularly potent against Enterobacter aerogenes and Bacillus subtilis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an organic nitrile with sodium azide in the presence of a catalyst such as iodine or silica-supported sodium bisulfate.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Coupling with Benzenesulfonamide: The final step involves coupling the tetrazole derivative with benzenesulfonamide under suitable conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The tetrazole ring can undergo oxidation and reduction under specific conditions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura and other cross-coupling reactions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while oxidation and reduction can modify the tetrazole ring.
Scientific Research Applications
4-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial, antifungal, and anticancer agent.
Material Science: The compound’s unique properties make it useful in the development of advanced materials and coatings.
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
N-(1-(3-Fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) Amides: These compounds exhibit similar antibacterial properties and are used in medicinal research.
4-Fluoro-N-(4-methoxyphenyl)benzenesulfonamide: This compound shares structural similarities but differs in its chemical reactivity and applications.
Uniqueness
4-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical properties and enhances its biological activity. Its combination of fluorine and benzenesulfonamide groups further contributes to its versatility in various applications.
Properties
IUPAC Name |
4-fluoro-N-[4-(tetrazol-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN5O2S/c14-10-1-7-13(8-2-10)22(20,21)16-11-3-5-12(6-4-11)19-9-15-17-18-19/h1-9,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGPYSULOYEXQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)F)N3C=NN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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